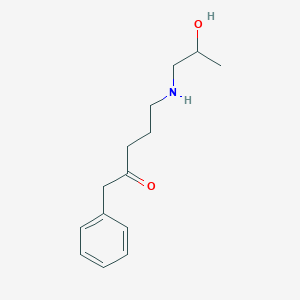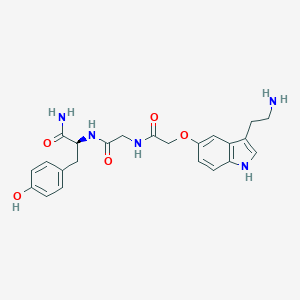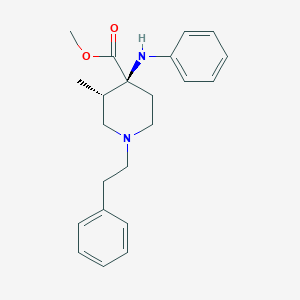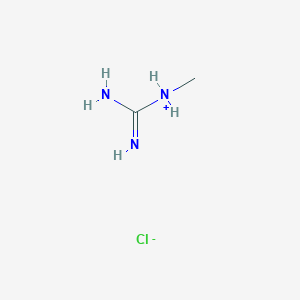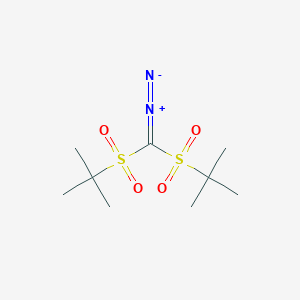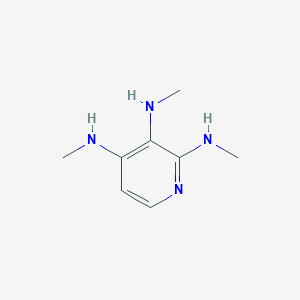
4-Trimethylaminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trimethylaminopyridine (4-TMAP) is a chemical compound that is widely used in scientific research. It is a pyridine derivative that is commonly used as a catalyst in organic chemistry reactions. 4-TMAP has been found to have a wide range of applications in various fields of research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Trimethylaminopyridine as a catalyst involves the formation of a complex with the reactant molecules. The complex formation lowers the activation energy of the reaction, making it easier for the reaction to occur. The catalyst is regenerated at the end of the reaction, making it available for further use.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Trimethylaminopyridine are not well understood. However, studies have shown that the compound can act as a mild irritant to the skin and eyes. It is also considered to be toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Trimethylaminopyridine as a catalyst in lab experiments include its high catalytic activity, low cost, and ease of handling. The compound is also readily available and stable under normal laboratory conditions. However, one limitation of using 4-Trimethylaminopyridine is its strong odor, which can be unpleasant and potentially hazardous in high concentrations.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the properties and applications of 4-Trimethylaminopyridine. One potential direction is the development of new catalysts based on the structure of 4-Trimethylaminopyridine. Another area of research could be the study of the mechanism of action of the compound in more detail. Additionally, the potential use of 4-Trimethylaminopyridine in the production of biofuels and other renewable energy sources could be explored.
Métodos De Síntesis
The synthesis of 4-Trimethylaminopyridine is typically carried out through the reaction of 4-picoline and trimethylamine in the presence of a catalyst such as sulfuric acid. The reaction yields 4-Trimethylaminopyridine as a colorless liquid with a strong odor. The purity of the compound can be improved through further purification steps such as distillation or recrystallization.
Aplicaciones Científicas De Investigación
4-Trimethylaminopyridine is widely used as a catalyst in organic chemistry reactions. It has been found to be particularly effective in promoting reactions involving esters, amides, and carbonyl compounds. The compound has also been used in the synthesis of various pharmaceuticals and natural products.
Propiedades
Número CAS |
132151-83-8 |
|---|---|
Nombre del producto |
4-Trimethylaminopyridine |
Fórmula molecular |
C8H14N4 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-N,3-N,4-N-trimethylpyridine-2,3,4-triamine |
InChI |
InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12) |
Clave InChI |
DGCMIDYTTCDSBB-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=NC=C1)NC)NC |
SMILES canónico |
CNC1=C(C(=NC=C1)NC)NC |
Otros números CAS |
132151-83-8 |
Sinónimos |
4-TAMP 4-trimethylaminopyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
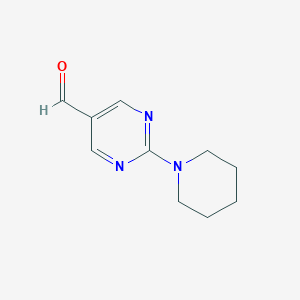
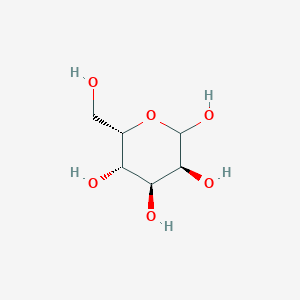
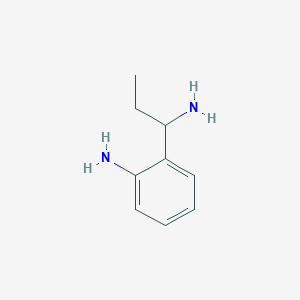
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
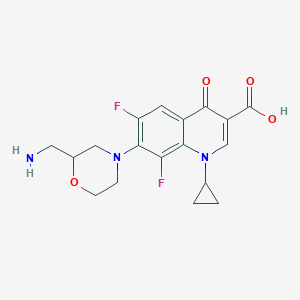

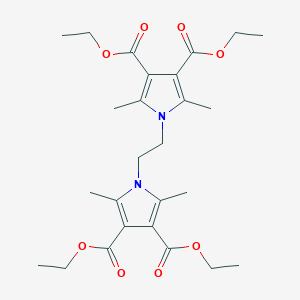
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
